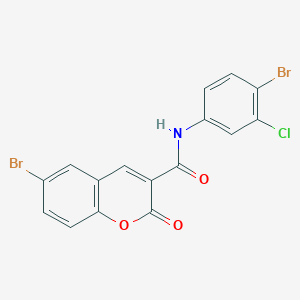
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide, also known as BPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPDC is a heterocyclic compound that consists of a pyrazole ring and a benzodioxole ring, which are connected by a carboxamide group. In
作用機序
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in tumor growth and bacterial proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to the induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication, which can lead to the inhibition of bacterial proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial proliferation, and the modulation of various signaling pathways involved in tumor growth and bacterial pathogenesis. This compound has also been shown to exhibit low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is its potent antitumor and antibacterial activity, which makes it a promising candidate for further development as a therapeutic agent. In addition, this compound exhibits low toxicity in vitro and in vivo, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of more potent and selective analogs. In addition, further studies are needed to explore the potential applications of this compound in other fields, such as material science and organic synthesis. Overall, this compound has shown great promise as a therapeutic agent, and further research is needed to fully realize its potential.
合成法
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxylic acid with thionyl chloride and N,N-dimethylformamide to form the corresponding acid chloride, which is then reacted with an amine to yield this compound. Another method involves the reaction of 3-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxylic acid with a mixture of phosphorus oxychloride and N,N-dimethylformamide to form the corresponding acid chloride, which is then reacted with an amine to yield this compound.
科学的研究の応用
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(14-6-7-15-16(10-14)24-12-23-15)19-17-8-9-21(20-17)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVSUAKKLSSCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine](/img/structure/B6027364.png)

![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6027369.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6027375.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide](/img/structure/B6027383.png)
![5,5-dimethyl-2-(1-pyrrolidinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6027390.png)

![4-bromo-5-ethyl-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6027406.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6027411.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-phenoxyphenyl)acetamide](/img/structure/B6027424.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6027434.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6027442.png)